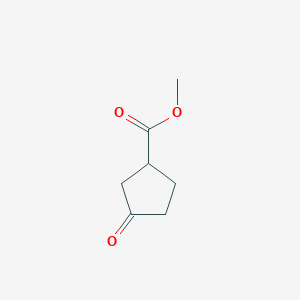

Methyl 3-oxocyclopentanecarboxylate

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 41335. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant;Environmental Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

methyl 3-oxocyclopentane-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10O3/c1-10-7(9)5-2-3-6(8)4-5/h5H,2-4H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KTGCFXSELRVRFH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1CCC(=O)C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60285311 | |

| Record name | Methyl 3-oxocyclopentanecarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60285311 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

142.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

32811-75-9 | |

| Record name | 32811-75-9 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=41335 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Methyl 3-oxocyclopentanecarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60285311 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-Oxo-cyclopentanecarboxylic acid methyl ester | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to Methyl 3-Oxocyclopentanecarboxylate: Properties, Synthesis, and Applications

This technical guide provides a comprehensive overview of methyl 3-oxocyclopentanecarboxylate, a pivotal intermediate in modern organic and medicinal chemistry. Designed for researchers, scientists, and drug development professionals, this document delves into the compound's core physical properties, provides validated synthesis and reaction protocols, and explores its applications as a versatile chemical building block. The narrative emphasizes the causal reasoning behind experimental methodologies, ensuring both scientific accuracy and practical utility.

Core Physicochemical & Safety Profile

This compound, also known as 3-oxo-cyclopentanecarboxylic acid methyl ester, is a bifunctional organic molecule featuring both a ketone and a methyl ester on a five-membered carbocyclic ring.[1] This unique structural arrangement makes it a highly valuable precursor in the synthesis of more complex molecular architectures, particularly within the pharmaceutical industry.[1][2]

Physical and Chemical Properties

The fundamental properties of this compound are summarized below. This data is critical for its effective use in experimental design, including solvent selection, reaction temperature control, and purification strategies.

| Property | Value | Source(s) |

| CAS Number | 32811-75-9 | [3][4] |

| Molecular Formula | C₇H₁₀O₃ | [4][5] |

| Molecular Weight | 142.15 g/mol | [4][5] |

| Appearance | Colorless to light yellow liquid | [4][6] |

| Boiling Point | 130-140 °C @ 10 Torr | [4] |

| Density | 1.157 ± 0.06 g/cm³ (Predicted) | [4] |

| Refractive Index (n_D) | 1.4565 @ 23 °C | [4] |

| Storage Temperature | Room Temperature, sealed in dry, keep in dark place | [4] |

Safety and Handling

Proper handling of this compound is essential to ensure laboratory safety. The compound is associated with the following hazards:

-

GHS Hazard Statements: H302 (Harmful if swallowed), H318 (Causes serious eye damage), H411 (Toxic to aquatic life with long-lasting effects).[4]

-

Signal Word: Danger.[4]

-

Precautionary Statements: P273 (Avoid release to the environment), P280 (Wear protective gloves/eye protection/face protection), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).[4]

Expert Insight: The bifunctionality of the molecule dictates its handling. While stable under standard conditions, its reactivity implies that it should be stored away from strong oxidizing agents and strong bases to prevent unintended reactions.[7] The recommendation to "keep in dark place" suggests potential photosensitivity, a common trait for compounds with carbonyl groups, which can undergo photochemical reactions.[4]

Synthesis and Purification Protocol

The most common and efficient synthesis of this compound is the Fischer esterification of its corresponding carboxylic acid. This acid-catalyzed reaction is a cornerstone of organic synthesis, valued for its simplicity and use of readily available reagents.[3][4][8]

Detailed Experimental Protocol: Fischer Esterification

This protocol is a validated method for preparing this compound with a high yield.[4]

Materials:

-

3-Oxocyclopentane-1-carboxylic acid (1.0 eq.)

-

Methanol (MeOH), anhydrous (sufficient to make a ~0.8 M solution)

-

Concentrated Sulfuric Acid (H₂SO₄) (catalytic amount, e.g., ~0.1 eq.)

-

Ethyl Acetate (EtOAc)

-

Saturated Sodium Bicarbonate (NaHCO₃) solution

-

Distilled Water (H₂O)

-

Brine (saturated NaCl solution)

-

Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)

Procedure:

-

Reaction Setup: Dissolve 3-oxocyclopentane-1-carboxylic acid (e.g., 10.0 g, 78.13 mmol) in methanol (100 ml) in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.[4]

-

Catalyst Addition: Cool the solution to 0 °C using an ice bath. Slowly add concentrated sulfuric acid (2 mL) dropwise to the stirring solution.[4] The cooling is crucial to manage the exothermic dissolution of the strong acid in methanol.

-

Reaction: Heat the reaction mixture to 80 °C and maintain it under reflux for 6 hours.[4] The elevated temperature serves to increase the reaction rate and help drive the equilibrium towards the product side, as esterification is a reversible process. Progress can be monitored by Thin Layer Chromatography (TLC).

-

Solvent Removal: After the reaction is complete (as indicated by TLC), cool the mixture to room temperature and remove the methanol solvent using a rotary evaporator under reduced pressure.[3][4]

-

Aqueous Workup (Neutralization): Quench the crude residue by adding water (100 mL). Transfer the mixture to a separatory funnel and extract with ethyl acetate (2 x 100 mL).[4]

-

Washing: Combine the organic layers. Wash sequentially with saturated sodium bicarbonate solution (1 x 100 mL) to neutralize the remaining sulfuric acid catalyst and any unreacted carboxylic acid. Follow with a wash using distilled water (1 x 100 mL) and finally with brine.[3][4] The brine wash helps to break any emulsions and begins the drying process by removing bulk water from the organic phase.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter to remove the drying agent, and concentrate the filtrate under reduced pressure to afford the final product, this compound, as a colorless or light yellow liquid.[3][4] Expected yields are typically high, in the range of 80-91%.[3][4]

Synthesis Workflow Diagram

The following diagram illustrates the logical flow of the synthesis and purification process.

Caption: Strategic role of this compound in synthesis.

Conclusion

This compound is a foundational building block in synthetic chemistry. Its well-defined physical properties, straightforward synthesis, and predictable bifunctional reactivity make it an indispensable tool for researchers. A thorough understanding of its characteristics, as detailed in this guide, empowers scientists in the rational design and efficient execution of synthetic routes toward novel pharmaceuticals and other high-value chemical entities.

References

- Vertex AI Search. (n.d.). How is methyl 3-oxocyclopentane-1-carboxylate synthesized and what are its applications?

- PrepChem.com. (n.d.). Synthesis of this compound.

- ChemicalBook. (2025). methyl 3-oxocyclopentane-1-carboxylate | 32811-75-9.

- PubChem. (n.d.). Methyl 1-methyl-3-oxocyclopentane-1-carboxylate.

- PubChem. (n.d.). methyl (1R)-3-oxocyclopentane-1-carboxylate.

- PubChem. (n.d.). Methyl 3-oxocyclopent-1-enecarboxylate.

- Advanced ChemBlocks. (n.d.). Methyl (1R)-3-oxocyclopentane-1-carboxylate.

- PrepChem.com. (n.d.). Synthesis of 3-oxocyclopentanecarboxylic acid methyl ester.

- BOC Sciences. (2025). Methyl 3-oxocyclopentane-1-carboxylate: Applications in Chemical Synthesis.

- BOC Sciences. (2025). Optimizing Chemical Synthesis with Methyl 3-oxocyclopentane-1-carboxylate.

- ChemicalBook. (n.d.). methyl 3-oxocyclopentane-1-carboxylate(32811-75-9) 1H NMR.

- Guidechem. (n.d.). What is the background and overview of methyl 3-oxocyclopentane-1-carboxylate?

- Cole-Parmer. (n.d.). Material Safety Data Sheet - Methyl 3-oxo-pentanoate, 98%.

- BOC Sciences. (2025). The Role of Methyl 3-oxocyclopentane-1-carboxylate in Pharmaceutical R&D.

- Lian, J., Wang, J., Sun, H. F., Lin, D. Z., & Liu, H. (2013). [Application of methyl in drug design]. Yao Xue Xue Bao, 48(8), 1195-208.

Sources

- 1. nbinno.com [nbinno.com]

- 2. nbinno.com [nbinno.com]

- 3. Page loading... [wap.guidechem.com]

- 4. methyl 3-oxocyclopentane-1-carboxylate | 32811-75-9 [chemicalbook.com]

- 5. methyl (1R)-3-oxocyclopentane-1-carboxylate | C7H10O3 | CID 11789302 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Methyl (1R)-3-oxocyclopentane-1-carboxylate 97% | CAS: 132076-27-8 | AChemBlock [achemblock.com]

- 7. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 8. prepchem.com [prepchem.com]

methyl 3-oxocyclopentanecarboxylate chemical structure

An In-depth Technical Guide to Methyl 3-Oxocyclopentanecarboxylate: Structure, Synthesis, and Application

This guide provides an in-depth exploration of this compound (CAS No: 32811-75-9), a pivotal intermediate in modern organic synthesis. Designed for researchers, chemists, and professionals in drug development, this document elucidates the compound's structural characteristics, spectroscopic signature, synthesis protocols, and its versatile reactivity. Our focus is on the underlying chemical principles and practical methodologies that underscore its utility as a valuable molecular building block.

Introduction: A Versatile Keto-Ester in Synthesis

This compound is a bifunctional organic compound featuring a five-membered ring functionalized with both a ketone and a methyl ester group.[1][2] This unique structural arrangement makes it a highly versatile precursor for the synthesis of more complex molecules, particularly in the pharmaceutical and fine chemical industries.[1][3] Its ability to undergo selective transformations at either the ketone or ester moiety allows for the strategic construction of intricate molecular architectures, including the introduction of specific stereocenters, which is critical for the efficacy and safety of active pharmaceutical ingredients (APIs).[1][3]

Molecular Structure and Physicochemical Properties

A precise understanding of the molecule's structure and properties is fundamental to its application.

IUPAC Name: methyl 3-oxocyclopentane-1-carboxylate[4] CAS Number: 32811-75-9 Molecular Formula: C₇H₁₀O₃[4] Molecular Weight: 142.15 g/mol [4]

The compound exists as a colorless to slightly yellow liquid at room temperature.[5] Its chirality at the C1 position means it can exist as enantiomers, and the availability of enantiomerically pure forms, such as (R)-methyl 3-oxocyclopentanecarboxylate, is invaluable for asymmetric synthesis.[3][4]

Caption: 2D Structure of this compound.

Table 1: Physicochemical Properties

| Property | Value | Reference |

|---|---|---|

| Physical Form | Liquid | [5] |

| Boiling Point | 209.7 °C at 760 mmHg | |

| Flash Point | 84.0 °C |

| InChI Key | KTGCFXSELRVRFH-UHFFFAOYSA-N | |

Spectroscopic Characterization

Confirmation of the structure and purity of this compound relies on standard spectroscopic techniques. The following data serve as a reference for laboratory validation.

Table 2: Spectroscopic Data Summary

| Technique | Key Signals / Peaks | Interpretation | Reference |

|---|---|---|---|

| ¹H NMR (400 MHz, CDCl₃) | δ 3.73 (s, 3H), 3.17-3.09 (m, 1H), 2.55-2.24 (m, 4H), 2.21-2.04 (m, 2H) | -OCH₃ (singlet), -CH-CO₂Me (methine), Ring -CH₂- protons | [5] |

| IR (liquid) | νₘₐₓ: 1730-1740 cm⁻¹ | Overlapping C=O stretches from ketone and ester functionalities | [6] |

| Mass Spec (LC-MS) | [M+H]⁺ = 142.06 (calculated) | Protonated molecular ion peak, confirming the molecular weight |[5] |

Synthesis Protocols: A Practical Guide

The synthesis of this compound is most commonly achieved via Fischer esterification of the corresponding carboxylic acid. This method is reliable, scalable, and utilizes readily available reagents.

Protocol 1: Fischer Esterification of 3-Oxocyclopentanecarboxylic Acid

This protocol describes the acid-catalyzed esterification of 3-oxocyclopentanecarboxylic acid using methanol.[5][7] The strong acid catalyst (H₂SO₄) protonates the carbonyl oxygen of the carboxylic acid, rendering the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by methanol.

Step-by-Step Methodology:

-

Dissolution: Dissolve 3-oxocyclopentane-1-carboxylic acid (1.0 eq.) in methanol (approx. 10 mL per gram of acid).[5]

-

Cooling: Cool the solution to 0 °C in an ice bath. This is a precautionary step to control the exothermic reaction upon adding the strong acid catalyst.

-

Catalyst Addition: Slowly add concentrated sulfuric acid (a catalytic amount, e.g., 0.02 eq.) to the cooled solution.[5]

-

Reaction: Heat the reaction mixture to 80 °C (reflux) and maintain for 1-6 hours.[5][7] The progress can be monitored by Thin Layer Chromatography (TLC) to confirm the complete consumption of the starting material.

-

Solvent Removal: After the reaction is complete, cool the mixture to room temperature and remove the methanol under reduced pressure.[7]

-

Workup - Quenching & Extraction: Add water to the residue and adjust the pH to ~8 with a saturated sodium bicarbonate solution to neutralize the acid catalyst and any remaining carboxylic acid.[7] Extract the aqueous layer with an organic solvent such as ethyl acetate (3 x volumes).[7]

-

Workup - Washing & Drying: Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution and brine.[5] Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄).

-

Isolation: Filter off the drying agent and concentrate the organic solution under reduced pressure to yield the final product, this compound, typically as a colorless liquid with yields reported between 81-91%.[5][7]

Caption: Experimental workflow for Fischer Esterification.

Contextual Synthesis: The Dieckmann Condensation

While not a direct synthesis of the 3-oxo isomer, the Dieckmann condensation is a cornerstone reaction for forming five- and six-membered cyclic β-keto esters and is essential knowledge in this area of chemistry.[8][9] It is an intramolecular Claisen condensation of a diester.[10] For instance, dimethyl adipate cyclizes in the presence of a base like sodium methoxide to form methyl 2-oxocyclopentane-1-carboxylate.

The mechanism involves the deprotonation of an α-carbon to form an enolate, which then attacks the other ester carbonyl group intramolecularly.[8][9]

Caption: Conceptual overview of the Dieckmann Condensation.

Reactivity and Synthetic Applications

The dual functionality of this compound is the source of its synthetic power.[1][2]

Reduction of the Ketone

A primary application of this intermediate is its reduction to methyl 3-hydroxycyclopentanecarboxylate, a precursor for various other compounds.[5][7] The ketone can be selectively reduced in the presence of the ester using a mild reducing agent like sodium borohydride (NaBH₄).

Protocol 2: Sodium Borohydride Reduction

-

Dissolution: Dissolve this compound (1.0 eq.) in methanol and cool the solution to 0 °C.[7]

-

Reagent Addition: Add sodium borohydride (1.0 eq.) portion-wise to the solution, maintaining the temperature at 0 °C.

-

Reaction: Stir the reaction at 0 °C for 30 minutes.[7]

-

Quenching: Carefully quench the reaction by adding acetic acid until effervescence ceases.

-

Isolation: Remove the solvent under reduced pressure. Dissolve the residue in ethyl acetate, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate to obtain the desired alcohol.[7]

This transformation is crucial for synthesizing compounds with glutaminase inhibitory activity, highlighting its relevance in drug discovery.[5][7]

Safety and Handling

As with any chemical reagent, proper handling is essential to ensure laboratory safety. This compound should be handled in a well-ventilated area or fume hood.

Table 3: Hazard and Safety Information

| Hazard Class | Precautionary Statements |

|---|---|

| Combustible Liquid | Keep away from heat, sparks, and open flames.[11] |

| Irritant | May cause eye and skin irritation.[12] |

| Handling | Wear protective gloves, clothing, and eye/face protection.[13] |

| Storage | Store in a tightly closed container in a cool, dry, well-ventilated place.[12] |

Always consult the latest Safety Data Sheet (SDS) from the supplier before use.

Conclusion

This compound is a high-value, versatile chemical intermediate. Its well-defined structure, predictable reactivity, and straightforward synthesis make it an indispensable tool for chemists in academic and industrial research. A thorough understanding of its properties and reaction protocols, as detailed in this guide, empowers scientists to leverage its full potential in the synthesis of novel pharmaceuticals, agrochemicals, and advanced materials.

References

-

Synthesis of this compound. PrepChem.com. [Link]

-

Synthesis of 3-oxocyclopentanecarboxylic acid methyl ester. PrepChem.com. [Link]

-

Methyl 3-oxocyclopent-1-enecarboxylate | C7H8O3 | CID 11029917. PubChem, National Center for Biotechnology Information. [Link]

-

methyl (1R)-3-oxocyclopentane-1-carboxylate | C7H10O3 | CID 11789302. PubChem, National Center for Biotechnology Information. [Link]

-

Methyl 1-methyl-3-oxocyclopentane-1-carboxylate | C8H12O3 | CID 549525. PubChem, National Center for Biotechnology Information. [Link]

-

Material Safety Data Sheet - Methyl 3-oxo-pentanoate, 98%. Cole-Parmer. [Link]

-

Methyl 3-methyl-2-oxocyclopentane-1-carboxylate. Chemspace. [Link]

-

1-Methyl-3-oxocyclopentane-1-carboxylic acid | C7H10O3 | CID 13118011. PubChem, National Center for Biotechnology Information. [Link]

-

Dieckmann condensation. Wikipedia. [Link]

-

Illustrated Glossary of Organic Chemistry - Dieckmann condensation. UCLA Department of Chemistry & Biochemistry. [Link]

-

The Dieckmann Condensation. Organic Reactions. [Link]

-

Dieckmann Condensation. Organic Chemistry Portal. [Link]

-

Methyl cyclopentanecarboxylate. NIST Chemistry WebBook. [Link]

-

Dieckmann Condensation. Chemistry LibreTexts. [Link]

Sources

- 1. nbinno.com [nbinno.com]

- 2. nbinno.com [nbinno.com]

- 3. nbinno.com [nbinno.com]

- 4. methyl (1R)-3-oxocyclopentane-1-carboxylate | C7H10O3 | CID 11789302 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. methyl 3-oxocyclopentane-1-carboxylate | 32811-75-9 [chemicalbook.com]

- 6. prepchem.com [prepchem.com]

- 7. guidechem.com [guidechem.com]

- 8. Dieckmann condensation - Wikipedia [en.wikipedia.org]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. Illustrated Glossary of Organic Chemistry - Dieckmann condensation [chem.ucla.edu]

- 11. sigmaaldrich.cn [sigmaaldrich.cn]

- 12. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 13. fishersci.com [fishersci.com]

Introduction: The Strategic Value of a Bifunctional Scaffold

An In-Depth Technical Guide to Methyl 3-Oxocyclopentanecarboxylate (CAS 32811-75-9) for Advanced Synthesis

Executive Summary: this compound is a pivotal bifunctional building block in modern organic synthesis. Its cyclopentanone framework, combined with a reactive β-ketoester moiety, offers a versatile scaffold for constructing complex molecular architectures. This guide provides an in-depth analysis of its synthesis, chemical properties, reactivity, and critical applications in pharmaceutical development. Detailed experimental protocols, mechanistic insights, and strategic considerations are presented to equip researchers, scientists, and drug development professionals with the technical knowledge required to effectively utilize this compound in their synthetic endeavors.

This compound (CAS 32811-75-9) is a cyclic β-ketoester that has emerged as a cornerstone intermediate in the synthesis of high-value chemical entities.[1] Its structure is deceptively simple, yet it contains two key functional groups—a ketone and a methyl ester—positioned in a 1,3-relationship on a five-membered ring. This arrangement is not merely incidental; it is the source of the molecule's profound synthetic utility. The ketone provides a site for nucleophilic attack and elaboration, while the ester and the adjacent α-protons allow for a host of enolate-based transformations.[1]

This dual functionality makes it a particularly powerful precursor for creating stereochemically rich and complex molecules, most notably in the pharmaceutical industry. It serves as a critical starting material for the synthesis of prostaglandins, a class of lipid compounds with diverse physiological effects, and has been employed in the development of novel therapeutics, including glutaminase inhibitors for oncology.[2][3] This guide serves as a senior-level technical resource, moving beyond simple properties to explore the causality behind its synthesis and the strategic application of its inherent reactivity.

Physicochemical and Spectroscopic Profile

A thorough understanding of a compound's physical and analytical characteristics is fundamental to its successful application in a laboratory setting.

Physicochemical Properties

| Property | Value | Source(s) |

| CAS Number | 32811-75-9 | [2] |

| Molecular Formula | C₇H₁₀O₃ | [2] |

| Molecular Weight | 142.15 g/mol | [4] |

| Appearance | Colorless to light yellow liquid | [2] |

| Boiling Point | 130-140 °C (at 10 Torr) | [2] |

| Density | ~1.157 g/cm³ (Predicted) | [2] |

| Refractive Index | ~1.4565 (at 23 °C) | [2] |

| SMILES | COC(=O)C1CCC(=O)C1 | [4] |

| InChIKey | KTGCFXSELRVRFH-UHFFFAOYSA-N | [2] |

Spectroscopic Data

The spectroscopic signature of this compound is defined by its constituent functional groups. The following data are representative for structural confirmation.

| Spectroscopy | Key Features and Assignments |

| ¹H NMR | (400 MHz, CDCl₃): δ 3.73 (s, 3H, -OCH₃), 3.17-3.09 (m, 1H, -CH(C=O)O), 2.55-2.24 (m, 4H, -CH₂C(=O)CH₂-), 2.21-2.04 (m, 2H, -CH₂- adjacent to methine)[2] |

| ¹³C NMR | Predicted values based on functional groups: δ ~215 (C=O, ketone), δ ~173 (C=O, ester), δ ~52 (-OCH₃), δ ~45 (-CH₂-), δ ~38 (-CH-), δ ~25 (-CH₂-) |

| Infrared (IR) | Characteristic absorptions: ~1750-1735 cm⁻¹ (C=O stretch, ester), ~1720-1700 cm⁻¹ (C=O stretch, ketone), ~1200 cm⁻¹ (C-O stretch, ester) |

| Mass Spectrometry | Calculated Exact Mass: 142.062994177 Da[4]. Expected [M+H]⁺: 143.0703. A reported LC-MS analysis showed a measured value for [M+H₂O]⁺ of 159.96.[2] |

Synthesis of this compound

Two principal and robust synthetic routes are commonly employed for the preparation of this key intermediate: the acid-catalyzed Fischer esterification of the corresponding carboxylic acid and the intramolecular Dieckmann condensation of a linear diester.

Fischer Esterification of 3-Oxocyclopentanecarboxylic Acid

This is a direct and high-yielding method starting from the commercially available 3-oxocyclopentanecarboxylic acid. The reaction is an equilibrium process driven to completion by using a large excess of the alcohol (methanol), which also serves as the solvent.

Causality: The strong acid catalyst (H₂SO₄) protonates the carbonyl oxygen of the carboxylic acid, rendering the carbonyl carbon significantly more electrophilic. This activation allows the weakly nucleophilic methanol to attack, initiating the esterification process. The removal of water, or the use of excess alcohol, shifts the equilibrium towards the product according to Le Châtelier's principle.

Caption: Fischer Esterification Workflow.

Detailed Experimental Protocol: [2][5]

-

Reaction Setup: Dissolve 3-oxocyclopentane-1-carboxylic acid (10.0 g, 78.1 mmol) in methanol (100 mL) in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.

-

Catalyst Addition: Cool the solution to 0 °C in an ice bath. Slowly add concentrated sulfuric acid (2 mL) dropwise with continuous stirring.

-

Reaction Execution: Heat the reaction mixture to reflux (approximately 80 °C) and maintain for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Work-up: After confirming the complete consumption of the starting material, cool the mixture to room temperature and remove the methanol under reduced pressure using a rotary evaporator.

-

Extraction: Quench the residue by adding water (100 mL) and transfer the mixture to a separatory funnel. Extract the aqueous layer with ethyl acetate (2 x 100 mL).

-

Washing: Combine the organic phases and wash sequentially with a saturated sodium bicarbonate solution (1 x 100 mL) to neutralize any remaining acid, followed by distilled water (1 x 100 mL).

-

Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield this compound as a colorless liquid (typical yield: 90-95%).

Dieckmann Condensation of Dimethyl Adipate

The Dieckmann condensation is an intramolecular Claisen condensation that provides access to the cyclopentanone ring system from an acyclic precursor, dimethyl adipate.[5] This method forms the isomeric methyl 2-oxocyclopentanecarboxylate, which can serve as a precursor or provides a foundational understanding of cyclopentanone synthesis.

Causality: A strong base, such as sodium methoxide, deprotonates the α-carbon of one ester group to form a nucleophilic enolate. This enolate then undergoes an intramolecular nucleophilic acyl substitution, attacking the carbonyl carbon of the second ester group. The subsequent collapse of the tetrahedral intermediate and elimination of a methoxide ion forms the cyclic β-ketoester. The final deprotonation of the acidic α-proton between the two carbonyls drives the reaction to completion. An acidic workup is required to reprotonate this position and yield the final product.

Caption: Dieckmann Condensation Mechanism.

Representative Experimental Protocol: [6][7]

-

Reaction Setup: In a flame-dried, three-necked flask equipped with a reflux condenser, mechanical stirrer, and nitrogen inlet, add dry toluene (950 mL) and sodium ethoxide (132 g).

-

Reagent Addition: Add diethyl adipate (300 g) to the stirred suspension.

-

Reaction Execution: Heat the mixture to reflux. The reaction will generate ethanol as a byproduct, which can be removed by distillation to drive the reaction forward.

-

Work-up: After the reaction is complete (monitored by TLC or GC), cool the mixture to approximately 30 °C. Carefully neutralize the reaction by adding 30% hydrochloric acid until the mixture is acidic.

-

Extraction and Isolation: Separate the organic phase. Wash with water and brine, then dry over anhydrous sodium sulfate. Remove the toluene under reduced pressure. The crude product can be purified by vacuum distillation to yield the β-ketoester.

Chemical Reactivity and Synthetic Transformations

The synthetic power of this compound lies in the selective manipulation of its two functional groups.

Reduction of the Ketone Moiety

The reduction of the ketone to a secondary alcohol is a common and critical transformation, often serving as the first step in the synthesis of prostaglandins. The stereochemical outcome of this reduction is highly dependent on the choice of reducing agent and reaction conditions.

Causality: Hydride reagents like sodium borohydride (NaBH₄) deliver a hydride ion (H⁻) to the electrophilic carbonyl carbon. The choice of a mild reagent like NaBH₄ is crucial as it selectively reduces the ketone without affecting the less reactive ester group. The direction of hydride attack (from the top or bottom face of the cyclopentanone ring relative to the ester group) determines the diastereomeric ratio (cis/trans) of the resulting alcohol. Bulky reducing agents tend to favor attack from the less sterically hindered face, leading to higher diastereoselectivity.

Caption: Workflow for Ketone Reduction.

Detailed Experimental Protocol: [2]

-

Reaction Setup: Dissolve this compound (1.0 g, 7.0 mmol) in methanol (10 mL) in a flask and cool to 0 °C.

-

Reagent Addition: Add sodium borohydride (260 mg, 7.0 mmol) portion-wise to the stirred solution, maintaining the temperature at 0 °C.

-

Reaction Execution: Continue stirring at 0 °C for 30 minutes.

-

Work-up: Quench the reaction by the slow addition of glacial acetic acid until gas evolution ceases. Remove the solvent under reduced pressure.

-

Extraction and Isolation: Dissolve the residue in ethyl acetate, wash with water and saturated brine, dry over anhydrous sodium sulfate, and concentrate to yield the product, methyl 3-hydroxycyclopentanecarboxylate. The cis/trans ratio can be determined by ¹H NMR or GC analysis.

Alkylation of the Enolate

The protons α to the ketone are acidic and can be removed by a strong, non-nucleophilic base to form an enolate. This enolate can then be alkylated by treatment with an electrophile, such as an alkyl halide, allowing for the introduction of carbon substituents at the C2 or C4 positions.

Causality: The use of a sterically hindered base like lithium diisopropylamide (LDA) at low temperatures kinetically deprotonates the less substituted α-carbon (C4), leading to the kinetic enolate.[8] This regioselectivity is crucial for controlled synthesis. The resulting enolate is a potent carbon nucleophile that readily participates in Sₙ2 reactions with primary alkyl halides.

Detailed Experimental Protocol (Representative): [8][9]

-

Enolate Formation: In a flame-dried flask under a nitrogen atmosphere, prepare a solution of LDA in dry THF. Cool the solution to -78 °C. Add a solution of this compound in dry THF dropwise to the LDA solution. Stir for 1 hour at -78 °C to ensure complete enolate formation.

-

Alkylation: Add methyl iodide (1.1 equivalents) to the enolate solution at -78 °C.

-

Reaction Execution: Allow the reaction to slowly warm to room temperature and stir for several hours or until TLC indicates completion.

-

Work-up and Isolation: Quench the reaction with a saturated aqueous solution of ammonium chloride (NH₄Cl). Extract the product with diethyl ether, wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate. Purify the resulting product, methyl 2-methyl-5-oxocyclopentanecarboxylate, by column chromatography.

Applications in Pharmaceutical Research and Development

The structural motifs accessible from this compound are prevalent in numerous biologically active molecules.

Keystone Intermediate in Prostaglandin Synthesis

Perhaps the most significant application of this scaffold is in the synthesis of prostaglandins. The cyclopentane core of this compound is the central structural unit of these hormones. Through a series of stereocontrolled transformations including reduction, protection, and side-chain introduction, it serves as a precursor to the famed Corey lactone , a versatile intermediate from which numerous prostaglandins (like PGE₁ and PGF₂α) can be synthesized.[3]

Caption: Synthetic route from the core scaffold to Prostaglandins.

Building Block for Glutaminase Inhibitors

Recent drug discovery efforts have identified the enzyme glutaminase (GLS) as a key target in cancer metabolism. The cyclopentane ring system is a core feature of potent GLS inhibitors like CB-839. This compound and its derivatives are used to construct the central heterocyclic scaffold of these inhibitors, demonstrating the compound's continued relevance in modern medicinal chemistry.[2]

Handling, Storage, and Safety

This compound should be handled in a well-ventilated fume hood, with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. It is reported to be an irritant and may cause serious eye damage.[2]

-

Storage: Keep the container tightly sealed in a dry, dark, and well-ventilated place at room temperature.[2]

-

Hazard Statements: H302 (Harmful if swallowed), H318 (Causes serious eye damage), H411 (Toxic to aquatic life with long-lasting effects).[2]

-

Precautionary Statements: P273 (Avoid release to the environment), P280 (Wear protective gloves/eye protection), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).[2]

References

-

Dieckmann Condensation. In Illustrated Glossary of Organic Chemistry. UCLA Department of Chemistry and Biochemistry. [Link]

-

Methyl 3-oxocyclopent-1-enecarboxylate | C7H8O3 | CID 11029917. PubChem, National Center for Biotechnology Information. [Link]

-

Pot and time economies in the total synthesis of Corey lactone. National Center for Biotechnology Information. [Link]

-

Methyl 1-methyl-3-oxocyclopentane-1-carboxylate | C8H12O3 | CID 549525. PubChem, National Center for Biotechnology Information. [Link]

- US20060079709A1 - Process for preparing cyclic ketones.

-

A highly efficient synthesis of telaprevir by strategic use of biocatalysis and multicomponent reactions. Royal Society of Chemistry Publishing. [Link]

-

Corey's synthetic route of the Corey lactone. ResearchGate. [Link]

-

methyl (1R)-3-oxocyclopentane-1-carboxylate | C7H10O3 | CID 11789302. PubChem, National Center for Biotechnology Information. [Link]

-

Alkylation of the following compound with methyl iodide under two... Pearson. [Link]

- WO2014203208A1 - Process for the preparation of telaprevir and intermediates thereof.

-

Figure S6. 13 C-NMR spectrum of methyl... ResearchGate. [Link]

-

Methyl 3-oxocyclopentane-1-carboxylate: Applications in Chemical Synthesis. Medium. [Link]

-

Ethyl 2-methyl-3-oxocyclopentane-1-carboxylate | C9H14O3 | CID 550243. PubChem, National Center for Biotechnology Information. [Link]

-

A Dieckmann condensation of diethyl adipate was carried class 12 chemistry CBSE. Vedantu. [Link]

-

Pot and time economies in the total synthesis of Corey lactone. Semantic Scholar. [Link]

-

Synthesis of this compound. PrepChem.com. [Link]

-

Methyl cyclopentanecarboxylate. NIST WebBook, SRD 69. [Link]

- WO2010083722A1 - A process for one-pot synthesis of corey lactone.

-

Sodium borohydride reduction of aromatic carboxylic acids via methyl esters. Indian Academy of Sciences. [Link]

-

Sodium borohydride reduction of aromatic carboxylic acids via methyl esters. ResearchGate. [Link]

-

Methyl 2-hexyl-3-oxocyclopentanecarboxylate. SIELC Technologies. [Link]

- US20060094843A1 - Cyclopentane carboxylate compounds, process and intermediates for preparing the same and use thereof.

-

Use of Methyliodide in o-Methylation of organic compounds. Juniper Publishers. [Link]

-

Sodium borohydride, Sodium tetrahydroborate. Organic Chemistry Portal. [Link]

-

Synthesis of Methyl 7,9-Dimethyl-5-oxo-2,3,4,5-tetrahydro-1 H -benzo[ b ]azepine-1-carboxylate and Its Analogues. ResearchGate. [Link]

-

A comparison of several modern alkylating agents. Arkivoc. [Link]

-

Regioselective Reduction of 1H-1,2,3-Triazole Diesters. National Center for Biotechnology Information. [Link]

-

Telaprevir | Request PDF. ResearchGate. [Link]

-

Reductions with sulfurated borohydrides. IV. Reduction of oximes. Semantic Scholar. [Link]

-

How to Alkylate a Ketone. Chemistry Steps. [Link]

Sources

- 1. Pot and time economies in the total synthesis of Corey lactone - Chemical Science (RSC Publishing) [pubs.rsc.org]

- 2. methyl 3-oxocyclopentane-1-carboxylate | 32811-75-9 [chemicalbook.com]

- 3. Pot and time economies in the total synthesis of Corey lactone - PMC [pmc.ncbi.nlm.nih.gov]

- 4. methyl (1R)-3-oxocyclopentane-1-carboxylate | C7H10O3 | CID 11789302 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Illustrated Glossary of Organic Chemistry - Dieckmann condensation [chem.ucla.edu]

- 6. US20060079709A1 - Process for preparing cyclic ketones - Google Patents [patents.google.com]

- 7. benchchem.com [benchchem.com]

- 8. US20060094843A1 - Cyclopentane carboxylate compounds, process and intermediates for preparing the same and use thereof - Google Patents [patents.google.com]

- 9. researchgate.net [researchgate.net]

Spectroscopic Data of Methyl 3-Oxocyclopentanecarboxylate: A Technical Guide

Introduction: The Versatile Core of Synthesis

Methyl 3-oxocyclopentanecarboxylate (CAS No. 32811-75-9) is a bifunctional organic molecule that serves as a pivotal intermediate in the synthesis of a wide array of complex chemical entities.[1] Its structure, a five-membered ring featuring both a ketone and a methyl ester, offers two distinct points of reactivity, making it a valuable building block for researchers, particularly in the fields of medicinal chemistry and drug development. This compound is a key precursor for synthesizing derivatives like 3-hydroxycyclopentanecarboxylates and various heterocyclic compounds, some of which have shown potential as glutaminase inhibitors.[1]

This guide provides an in-depth analysis of the core spectroscopic data—¹H NMR, ¹³C NMR, IR, and Mass Spectrometry—used to characterize and confirm the identity and purity of this compound. The causality behind spectral features is explained to provide field-proven insights for professionals in drug development and chemical research.

Caption: Correlation of proton environments to ¹H NMR signals.

¹³C NMR Spectroscopy: Probing the Carbon Skeleton

Carbon-13 NMR provides a definitive count of unique carbon environments within the molecule. While a publicly available, peer-reviewed spectrum is elusive, the expected chemical shifts can be reliably predicted based on established principles and data from analogous structures.

Predicted Data Summary

The following table outlines the predicted ¹³C NMR chemical shifts. These predictions are based on typical ranges for carbons in similar electronic environments.

| Predicted Chemical Shift (δ) ppm | Carbon Assignment | Rationale |

| ~215 | C =O (Ketone) | Ketone carbonyls are highly deshielded and typically appear far downfield. |

| ~174 | C =O (Ester) | Ester carbonyls are also significantly deshielded, but generally appear slightly upfield from ketones. |

| ~52 | -OC H₃ (Ester methyl) | The methyl carbon is deshielded by the attached oxygen. |

| ~45 | C -1 (Methine) | Methine carbon alpha to the ester carbonyl. |

| ~38 | C -2 / C -5 | Methylene carbons alpha to the ketone and methine, respectively. |

| ~28 | C -4 | Methylene carbon beta to the ester and alpha to the ketone. |

Expert Interpretation

The structural logic behind these predicted shifts is as follows:

-

Carbonyl Carbons: The two most downfield signals are assigned to the carbonyl carbons. The ketone carbonyl (~215 ppm) is typically found further downfield than the ester carbonyl (~174 ppm) due to differences in resonance stabilization.

-

Aliphatic Carbons: The remaining four signals correspond to the sp³-hybridized carbons. The ester methyl carbon (-OCH₃) appears around 52 ppm due to the direct attachment to an electronegative oxygen. The ring carbons (C1, C2, C4, C5) have shifts influenced by their proximity to the electron-withdrawing carbonyl groups. The methine carbon (C1) and the alpha-carbons to the ketone (C2, C4) are expected to be the most downfield of the aliphatic ring signals.

Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy excels at identifying the presence of specific functional groups by detecting their characteristic vibrational frequencies. In this compound, the most prominent features are the strong absorptions from the two carbonyl groups.

Data Summary

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| 1730 - 1740 | C=O Stretch (strong, sharp) | Ketone & Ester |

| 2960 - 2850 | C-H Stretch | Aliphatic CH, CH₂, CH₃ |

| 1250 - 1150 | C-O Stretch (strong) | Ester |

Reference: Data derived from synthesis report.[2]

Expert Interpretation

The IR spectrum is dominated by the carbonyl absorptions. The key insight is the overlapping nature of the ketone and ester C=O stretching bands.

-

C=O Stretching: A strong, sharp absorption band is observed in the 1730-1740 cm⁻¹ region. [2]Saturated acyclic ketones typically absorb around 1715 cm⁻¹, while five-membered ring ketones (cyclopentanones) absorb at a higher frequency, around 1745 cm⁻¹, due to increased ring strain. Saturated esters absorb strongly around 1735 cm⁻¹. The observed single, slightly broadened peak in the 1730-1740 cm⁻¹ range represents the overlap of these two distinct C=O vibrations. The intensity of this peak is a hallmark of the molecule's identity.

-

C-O Stretching: Esters also exhibit a strong C-O stretching vibration. This is expected to appear in the 1250-1150 cm⁻¹ region and serves as secondary confirmation of the ester functional group.

-

C-H Stretching: Weaker absorptions just below 3000 cm⁻¹ correspond to the stretching vibrations of the sp³ C-H bonds in the methyl and methylene groups.

Caption: Key functional groups and their IR absorption regions.

Mass Spectrometry: Determining Mass and Fragmentation

Mass spectrometry (MS) provides the molecular weight of the compound and offers structural clues through its fragmentation pattern.

Data Summary

| Ion | m/z (mass-to-charge ratio) | Interpretation |

| [M]⁺ | 142.06 (Calculated for C₇H₁₀O₃) | Molecular Ion |

| [M+H]⁺ | 143.07 (Calculated) | Protonated Molecule (observed in ESI/CI) |

| [M+H₂O]⁺ | 159.96 (Observed) | Water Adduct Ion |

Reference: Data derived from LC-MS analysis.[1]

Expert Interpretation

The mass spectrum confirms the molecular formula of C₇H₁₀O₃ (molecular weight 142.15 g/mol ). [1]In soft ionization techniques like electrospray ionization (ESI), the protonated molecule [M+H]⁺ at m/z 143 is often observed. The reported observation of a water adduct [M+H₂O]⁺ is also common under certain LC-MS conditions.

Under harder ionization conditions (e.g., Electron Ionization in GC-MS), characteristic fragmentation would be expected. Plausible fragmentation pathways include:

-

Loss of the methoxy group (-OCH₃): leading to a fragment at m/z 111.

-

Loss of the carbomethoxy group (-COOCH₃): leading to a fragment at m/z 83.

-

Alpha-cleavage adjacent to the ketone, leading to characteristic ring-opened fragments.

Caption: A simplified potential fragmentation pathway in mass spectrometry.

Experimental Protocols: A Self-Validating System

The trustworthiness of spectroscopic data is directly linked to the rigor of the experimental method. The following are standardized, field-proven protocols for acquiring the data presented in this guide.

Protocol 1: ¹H and ¹³C NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in ~0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

-

Tube Loading: Transfer the solution to a 5 mm NMR tube.

-

Instrument Setup: Insert the sample into the NMR spectrometer (e.g., a 400 MHz Bruker Avance).

-

Locking and Shimming: Lock the spectrometer on the deuterium signal of CDCl₃. Perform automated or manual shimming to optimize the magnetic field homogeneity, aiming for a narrow and symmetrical lock signal.

-

¹H Acquisition:

-

Load standard proton acquisition parameters.

-

Set the spectral width to approximately 16 ppm, centered around 6 ppm.

-

Use a 30-degree pulse angle with a relaxation delay of 1-2 seconds.

-

Acquire 16-32 scans for a good signal-to-noise ratio.

-

-

¹³C Acquisition:

-

Load standard proton-decoupled carbon acquisition parameters (e.g., zgpg30).

-

Set the spectral width to ~240 ppm, centered at ~120 ppm.

-

Use a 30-degree pulse angle with a relaxation delay of 2 seconds.

-

Acquire 1024 or more scans, as ¹³C has a low natural abundance.

-

-

Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decays (FIDs). Calibrate the ¹H spectrum to the TMS signal at 0.00 ppm and the ¹³C spectrum to the CDCl₃ triplet at 77.16 ppm.

Protocol 2: FT-IR Spectroscopy (Neat Liquid Film)

-

Instrument Background: Ensure the sample compartment of the FT-IR spectrometer is empty. Run a background scan to record the spectrum of the ambient air and optics. This will be automatically subtracted from the sample spectrum.

-

Sample Preparation: As this compound is a liquid, the neat film method is ideal. Place one drop of the liquid onto the surface of a clean, polished NaCl or KBr salt plate. [1]3. Film Formation: Gently place a second salt plate on top of the first, allowing the liquid to spread into a thin, uniform film between the plates. Avoid introducing air bubbles.

-

Data Acquisition: Place the "sandwich" of salt plates into the sample holder in the spectrometer's beam path.

-

Spectrum Collection: Acquire the spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio. The standard scanning range is 4000 cm⁻¹ to 400 cm⁻¹.

-

Cleaning: After analysis, disassemble the plates and clean them thoroughly with a dry, volatile solvent like anhydrous acetone or isopropanol, then return them to a desiccator for storage.

Protocol 3: Gas Chromatography-Mass Spectrometry (GC-MS)

-

Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a volatile, high-purity solvent such as ethyl acetate or dichloromethane.

-

Vial Loading: Transfer the solution to a 2 mL autosampler vial and cap securely.

-

GC Method Setup:

-

Injector: Set to 250 °C with a split ratio of 50:1.

-

Carrier Gas: Use Helium at a constant flow rate of ~1 mL/min.

-

Oven Program: Start at 60 °C, hold for 1 minute, then ramp at 10 °C/min to 240 °C and hold for 5 minutes.

-

Column: Use a standard nonpolar column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness, 5% phenyl methylpolysiloxane).

-

-

MS Method Setup:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Source Temperature: Set to 230 °C.

-

Quadrupole Temperature: Set to 150 °C.

-

Mass Range: Scan from m/z 40 to 400.

-

-

Analysis: Inject 1 µL of the sample. The GC will separate the components, and the MS will generate a mass spectrum for the eluting peak corresponding to this compound.

-

Data Analysis: Analyze the resulting chromatogram to determine retention time and purity. Examine the mass spectrum of the main peak to confirm the molecular ion and analyze the fragmentation pattern.

References

-

PubChem. (n.d.). Methyl 3-oxocyclopentane-1-carboxylate. National Center for Biotechnology Information. Retrieved January 4, 2026, from [Link]

-

PrepChem.com. (n.d.). Synthesis of this compound. Retrieved January 4, 2026, from [Link]

-

University of Colorado Boulder, Department of Chemistry. (n.d.). IR Spectroscopy of Liquids. Retrieved January 4, 2026, from [Link]

-

SCION Instruments. (n.d.). Sample preparation GC-MS. Retrieved January 4, 2026, from [Link]

Sources

An In-Depth Technical Guide to the ¹H NMR Spectrum of Methyl 3-oxocyclopentanecarboxylate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 3-oxocyclopentanecarboxylate is a versatile synthetic intermediate in pharmaceutical development, notably in the synthesis of various heterocyclic compounds.[1][2] A thorough understanding of its structural features is paramount for its effective utilization. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly proton (¹H) NMR, is a powerful analytical technique for elucidating the molecular structure of organic compounds. This guide provides a detailed analysis of the ¹H NMR spectrum of this compound, offering insights into chemical shifts, coupling patterns, and the underlying structural rationale.

Molecular Structure and Proton Environments

The structure of this compound (C₇H₁₀O₃) contains a five-membered ring with a ketone at the 3-position and a methyl ester at the 1-position. This arrangement gives rise to several distinct proton environments, which are key to interpreting its ¹H NMR spectrum. The presence of a chiral center at the C1 position renders the geminal protons on the C2 and C5 positions diastereotopic, meaning they are chemically non-equivalent and will have different chemical shifts.[3][4]

Deciphering the ¹H NMR Spectrum: A Detailed Analysis

The ¹H NMR spectrum of this compound, typically recorded in deuterated chloroform (CDCl₃) at 400 MHz, reveals characteristic signals corresponding to the different proton groups in the molecule.[1][5]

Chemical Shift (δ) Assignments

The chemical shift of a proton is influenced by its local electronic environment. Electronegative atoms, such as oxygen, deshield nearby protons, causing their signals to appear at a higher chemical shift (downfield).[6]

-

Methyl Protons (-OCH₃): A sharp singlet is observed around δ 3.73 ppm .[1] This signal corresponds to the three equivalent protons of the methyl ester group. Its downfield position is due to the deshielding effect of the adjacent oxygen atom.

-

Methine Proton (H1): A multiplet appears in the range of δ 3.09-3.17 ppm .[1] This signal is assigned to the single proton at the C1 position, which is deshielded by the adjacent ester group.

-

Methylene Protons (H2, H4, H5): The remaining six protons on the cyclopentanone ring appear as a complex series of multiplets between δ 2.04 and 2.55 ppm .[1][5] The protons on the carbon alpha to the ketone (C2 and C4) are expected to be the most downfield within this region due to the electron-withdrawing nature of the carbonyl group. The diastereotopic nature of the protons on C2 and C5 further complicates this region, leading to overlapping signals.

| Proton Assignment | Chemical Shift (δ ppm) | Multiplicity | Integration |

| -OCH₃ | 3.73[1] | Singlet (s) | 3H |

| H1 | 3.09-3.17[1] | Multiplet (m) | 1H |

| H2, H4, H5 | 2.04-2.55[1] | Multiplet (m) | 6H |

Spin-Spin Coupling: Unraveling Connectivity

Spin-spin coupling, or J-coupling, provides information about the connectivity of protons on adjacent carbon atoms. The multiplicity of a signal (e.g., singlet, doublet, triplet) is determined by the number of neighboring protons according to the n+1 rule.

The complex multiplet pattern observed for the ring protons is a result of both geminal (coupling between protons on the same carbon) and vicinal (coupling between protons on adjacent carbons) interactions. The diastereotopic nature of the C2 and C5 protons means they will not only have different chemical shifts but will also couple to each other.

Below is a diagram illustrating the key spin-spin coupling interactions within the this compound molecule.

Caption: Spin-spin coupling network in this compound.

Experimental Protocol for ¹H NMR Spectrum Acquisition

Acquiring a high-quality ¹H NMR spectrum is crucial for accurate structural elucidation. The following is a generalized protocol for the preparation and analysis of a this compound sample.

Step-by-Step Methodology

-

Sample Preparation:

-

Accurately weigh approximately 5-10 mg of this compound.

-

Dissolve the sample in approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

-

Transfer the solution to a clean, dry 5 mm NMR tube.

-

-

Instrument Setup and Data Acquisition:

-

Insert the NMR tube into the spectrometer.

-

Lock the spectrometer on the deuterium signal of the CDCl₃.

-

Shim the magnetic field to achieve optimal homogeneity.

-

Set the appropriate acquisition parameters, such as the number of scans, pulse width, and relaxation delay. For a standard ¹H NMR spectrum, 8 to 16 scans are typically sufficient.

-

-

Data Processing:

-

Apply a Fourier transform to the acquired free induction decay (FID).

-

Phase the resulting spectrum to obtain a pure absorption lineshape.

-

Calibrate the chemical shift scale by setting the TMS signal to 0.00 ppm.

-

Integrate the signals to determine the relative ratios of the different types of protons.

-

Caption: Workflow for acquiring and analyzing a ¹H NMR spectrum.

Considerations for Keto-Enol Tautomerism

It is important to consider the possibility of keto-enol tautomerism in β-keto esters.[7] In this equilibrium, the keto form can interconvert with its enol isomer. While the keto form is generally favored, the presence of the enol tautomer would give rise to additional signals in the ¹H NMR spectrum, including a characteristic enolic hydroxyl proton signal.[8][9] For this compound, the reported spectra predominantly show the presence of the keto form.[1][5]

Conclusion

The ¹H NMR spectrum of this compound provides a wealth of structural information. By carefully analyzing the chemical shifts, integration, and coupling patterns, researchers can confirm the identity and purity of this important synthetic intermediate. The understanding of concepts such as diastereotopicity is crucial for a complete interpretation of the spectrum. This guide serves as a comprehensive resource for scientists and professionals working with this compound, enabling them to confidently utilize ¹H NMR for structural characterization in their research and development endeavors.

References

-

PrepChem.com. (n.d.). Synthesis of this compound. Retrieved from [Link]

-

LookChem.com. (n.d.). How is methyl 3-oxocyclopentane-1-carboxylate synthesized and what are its applications?. Retrieved from [Link]

-

Master Organic Chemistry. (2022). Diastereotopic Protons in 1H NMR Spectroscopy: Examples. Retrieved from [Link]

-

Chemistry LibreTexts. (2024). 5.4: Types of Protons. Retrieved from [Link]

-

Chemistry LibreTexts. (2021). 6.6: ¹H NMR Spectra and Interpretation (Part I). Retrieved from [Link]

-

Physics Forums. (2004). How can H-NMR graph peaks be used to determine enol-keto ratio?. Retrieved from [Link]

-

Journal of the Chemical Society, Perkin Transactions 2. (n.d.). 1H and 13C NMR spectra of α-heterocyclic ketones and assignment of keto, enol and enaminone tautomeric structures. Retrieved from [Link]

Sources

- 1. methyl 3-oxocyclopentane-1-carboxylate | 32811-75-9 [chemicalbook.com]

- 2. Page loading... [wap.guidechem.com]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. prepchem.com [prepchem.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. documents.thermofisher.com [documents.thermofisher.com]

- 8. physicsforums.com [physicsforums.com]

- 9. 1H and 13C NMR spectra of α-heterocyclic ketones and assignment of keto, enol and enaminone tautomeric structures - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

methyl 3-oxocyclopentanecarboxylate synthesis mechanism

An In-Depth Technical Guide to the Synthesis of Methyl 3-Oxocyclopentanecarboxylate: Mechanism and Protocol

Abstract

This compound is a pivotal intermediate in the synthesis of a wide array of complex molecules, particularly within the pharmaceutical and fine chemical industries.[1][2] Its bifunctional nature, featuring both a ketone and an ester, provides a versatile scaffold for constructing diverse molecular architectures, including various heterocyclic compounds and active pharmaceutical ingredients (APIs).[1][3][4] This guide provides a comprehensive examination of the primary synthetic route to this valuable building block: the intramolecular Dieckmann condensation of dimethyl adipate. We will dissect the reaction mechanism, provide a field-proven experimental protocol, and explore the critical parameters that govern the reaction's efficiency and yield. An alternative synthesis via Fischer esterification will also be discussed. This document is intended for researchers, chemists, and drug development professionals seeking a deep, practical understanding of this fundamental transformation.

Part 1: The Core Mechanism - Dieckmann Condensation

The most robust and industrially relevant method for synthesizing the this compound core structure is the Dieckmann condensation. This reaction is an intramolecular version of the Claisen condensation, where a diester undergoes cyclization in the presence of a strong base to form a β-keto ester.[5][6][7] For the synthesis of the target molecule, the starting material is dimethyl adipate, a 1,6-diester, which preferentially forms the sterically stable five-membered ring.[6][7]

The reaction is typically carried out using a strong base, such as sodium methoxide (NaOCH₃), to deprotonate the α-carbon of one of the ester groups.[8] This generates a nucleophilic enolate ion, which then attacks the electrophilic carbonyl carbon of the second ester group within the same molecule.[7][9] The subsequent collapse of the tetrahedral intermediate and elimination of a methoxide ion forms the cyclic β-keto ester. The reaction is driven to completion because the resulting β-keto ester has an acidic proton between its two carbonyl groups, which is readily deprotonated by the methoxide base in an irreversible acid-base reaction. An acidic workup is required in the final step to protonate the resulting enolate and yield the neutral product.[6][10]

The step-by-step mechanism is as follows:

-

Enolate Formation: The alkoxide base (methoxide) abstracts an acidic α-proton from dimethyl adipate to form a resonance-stabilized enolate ion.[5][9]

-

Intramolecular Nucleophilic Attack: The nucleophilic enolate attacks the carbonyl carbon of the other ester group, forming a five-membered ring and a tetrahedral alkoxide intermediate.[7]

-

Reformation of Carbonyl: The tetrahedral intermediate collapses, reforming the carbonyl double bond and eliminating a methoxide ion as the leaving group.[5][9]

-

Irreversible Deprotonation: The newly formed β-keto ester is more acidic than methanol. The methoxide base rapidly deprotonates the α-carbon situated between the two carbonyls. This highly favorable acid-base reaction pulls the entire equilibrium towards the product.[10]

-

Acidic Workup: The addition of a Brønsted-Lowry acid (e.g., H₃O⁺) neutralizes the base and protonates the enolate, yielding the final this compound product.[6][7]

Caption: The reaction mechanism of the Dieckmann condensation.

Part 2: Experimental Protocol & Workflow

This protocol details the synthesis of this compound from dimethyl adipate. The choice of an aprotic polar solvent like DMF is strategic; it effectively dissolves the reagents and stabilizes charged intermediates, while high temperatures are used to ensure a sufficient reaction rate.[5][11]

Detailed Step-by-Step Methodology

-

Reactor Setup: A suitable reactor is charged with dimethylformamide (DMF) (e.g., 1000-1100 kg) and sodium methoxide (e.g., 120-140 kg). The mixture is stirred for 20-40 minutes to ensure homogeneity.[11]

-

Heating: The temperature of the mixture is raised to 90-110°C.[11]

-

Substrate Addition: Dimethyl adipate (e.g., 300-500 kg) is added dropwise to the heated base solution.[11]

-

Reaction & Reflux: The reaction is maintained at reflux (90-110°C) for 8-10 hours. During this period, the byproduct, methanol, is continuously removed via condensation to help drive the reaction equilibrium forward.[11]

-

Quenching & Neutralization: After cooling to room temperature, the reaction mixture is quenched with water (e.g., 100 mL). The pH is carefully adjusted to ~5-7 with a suitable acid (e.g., concentrated HCl or acetic acid).[3][12]

-

Extraction: The aqueous mixture is extracted multiple times with an organic solvent such as ethyl acetate (e.g., 3 x 200 mL) or dichloromethane.[4][13]

-

Washing: The combined organic layers are washed sequentially with saturated sodium bicarbonate solution and distilled water or brine to remove any remaining acid and inorganic salts.[3][4]

-

Drying and Concentration: The organic layer is dried over an anhydrous drying agent like sodium sulfate (Na₂SO₄), filtered, and the solvent is removed under reduced pressure using a rotary evaporator.[3][4]

-

Purification: The crude product is purified by vacuum distillation to yield this compound as a colorless liquid.[13][14]

Caption: Standard experimental workflow for the Dieckmann synthesis.

Part 3: Quantitative Data & Characterization

The successful synthesis of this compound is validated through rigorous control of reaction parameters and confirmed by spectroscopic analysis. The following table summarizes key quantitative data derived from established protocols.

| Parameter | Value / Description | Rationale / Insight | Source(s) |

| Starting Material | Dimethyl Adipate | A 1,6-diester that readily forms a stable 5-membered ring. | [8][15] |

| Base | Sodium Methoxide (NaOCH₃) | A strong, non-nucleophilic base that is cost-effective and efficient for enolate formation. | [8][11] |

| Solvent | Dimethylformamide (DMF) | A polar aprotic solvent that enhances enolate stability and has a high boiling point suitable for reflux. | [5][11] |

| Reaction Temperature | 90 - 110 °C | Ensures a sufficient rate of reaction for the intramolecular cyclization. | [11] |

| Reaction Time | 8 - 10 hours | Adequate time to drive the reaction to completion, especially with concurrent methanol removal. | [11] |

| Typical Yield | 81 - 91% | High yields are achievable with careful control of conditions and efficient workup. | [3][4] |

| Appearance | Colorless Liquid | The purified product is a clear, colorless liquid at room temperature. | [3] |

| ¹H NMR (400 MHz, CDCl₃) | δ 3.73 (s, 3H), 3.17-3.09 (m, 1H), 2.55-2.24 (m, 4H), 2.21-2.04 (m, 2H) | Confirms the presence of the methyl ester and the protons on the cyclopentanone ring. | [3] |

| Mass Spectrometry | [M+H]⁺ calculated: 142.06 | Provides confirmation of the molecular weight of the target compound. | [3] |

Part 4: Alternative Synthesis - Fischer Esterification

An alternative route to this compound is the Fischer esterification of 3-oxocyclopentane-1-carboxylic acid.[4][13] This method is straightforward but contingent on the availability of the starting carboxylic acid.

The mechanism involves the acid-catalyzed addition of an alcohol to a carboxylic acid. Concentrated sulfuric acid is a common catalyst. It protonates the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by methanol. A tetrahedral intermediate is formed, and after a series of proton transfers, a molecule of water is eliminated to yield the final ester product.[13]

A typical protocol involves dissolving 3-oxocyclopentane-1-carboxylic acid in an excess of methanol, adding a catalytic amount of concentrated sulfuric acid, and heating the mixture under reflux for 1.5 to 6 hours.[3][13] The workup is similar to the Dieckmann condensation, involving solvent evaporation, dissolution in an organic solvent, washing with a sodium bicarbonate solution to neutralize the acid catalyst, and final purification.[13] This method can achieve yields in the range of 81-84%.[4][13]

Conclusion

The synthesis of this compound is most effectively achieved via the Dieckmann condensation of dimethyl adipate. This intramolecular cyclization provides a high-yield, reliable pathway to the core β-keto ester structure. Understanding the nuances of the mechanism, particularly the irreversible deprotonation step that drives the reaction, is crucial for optimization. The provided experimental protocol, grounded in established literature, offers a robust framework for laboratory and potential scale-up production. While Fischer esterification presents a viable alternative, the Dieckmann condensation remains the foundational method for constructing the valuable cyclopentanone ring system from acyclic precursors.

References

-

LookChem. (n.d.). How is methyl 3-oxocyclopentane-1-carboxylate synthesized and what are its applications? Retrieved from [Link]

-

PrepChem. (n.d.). Synthesis of this compound. Retrieved from [Link]

-

PubChem. (n.d.). Methyl 3-oxocyclopent-1-enecarboxylate. National Center for Biotechnology Information. Retrieved from [Link]

-

Wikipedia. (n.d.). Dieckmann condensation. Retrieved from [Link]

-

PrepChem. (n.d.). Synthesis of 3-oxocyclopentanecarboxylic acid methyl ester. Retrieved from [Link]

-

UCLA, Department of Chemistry & Biochemistry. (n.d.). Illustrated Glossary of Organic Chemistry - Dieckmann condensation. Retrieved from [Link]

- European Patent Office. (2000). EP 1308432 A1 - (4-CHLOROPHENYL)-METHYL]-2,2-DIMETHYLCYCLOPENTANONE. Google Patents.

-

Vedantu. (n.d.). A Dieckmann condensation of diethyl adipate was carried class 12 chemistry CBSE. Retrieved from [Link]

-

Chemistry LibreTexts. (2023). Dieckmann Condensation. Retrieved from [Link]

-

PubChem. (n.d.). Methyl 1-methyl-3-oxocyclopentane-1-carboxylate. National Center for Biotechnology Information. Retrieved from [Link]

-

The Organic Chemistry Tutor. (2018). Dieckmann Condensation Reaction Mechanism. YouTube. Retrieved from [Link]

-

PubChem. (n.d.). methyl (1R)-3-oxocyclopentane-1-carboxylate. National Center for Biotechnology Information. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Dieckmann Condensation. Retrieved from [Link]

-

Organic Syntheses. (2018). Synthesis of Methyl 2-Bromo-3-oxocyclopent-1-ene-1-carboxylate. Retrieved from [Link]

- Google Patents. (n.d.). CN103467270A - Preparation method of 3-oxocyclobutanecarboxylic acid.

-

Organic Syntheses. (n.d.). Cyclopentanecarboxylic acid, methyl ester. Retrieved from [Link]

- Google Patents. (n.d.). CN103333070B - Preparation method of cyclopentanone-2-carboxylic acid methyl ester.

-

MDPI. (2024). Catalytic Conversion of Cyclopentanone into Dimethyl Adipate over Solid Basic Catalysts with Dimethyl Carbonate. Retrieved from [Link]

Sources

- 1. nbinno.com [nbinno.com]

- 2. nbinno.com [nbinno.com]

- 3. methyl 3-oxocyclopentane-1-carboxylate | 32811-75-9 [chemicalbook.com]

- 4. guidechem.com [guidechem.com]

- 5. alfa-chemistry.com [alfa-chemistry.com]

- 6. Dieckmann condensation - Wikipedia [en.wikipedia.org]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. Illustrated Glossary of Organic Chemistry - Dieckmann condensation [chem.ucla.edu]

- 9. A Dieckmann condensation of diethyl adipate was carried class 12 chemistry CBSE [vedantu.com]

- 10. youtube.com [youtube.com]

- 11. CN103333070B - Preparation method of cyclopentanone-2-carboxylic acid methyl ester - Google Patents [patents.google.com]

- 12. prepchem.com [prepchem.com]

- 13. prepchem.com [prepchem.com]

- 14. Organic Syntheses Procedure [orgsyn.org]

- 15. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

An In-depth Technical Guide to the Stability and Storage of Methyl 3-Oxocyclopentanecarboxylate

Executive Summary

This guide provides a comprehensive overview of the chemical stability and optimal storage conditions for methyl 3-oxocyclopentanecarboxylate. As a β-keto ester, its stability is primarily influenced by its susceptibility to hydrolysis, enolization, and subsequent degradation pathways. Understanding these mechanisms is critical for researchers, scientists, and drug development professionals to ensure the compound's integrity throughout its lifecycle. The core recommendation is to store this compound in a tightly sealed container, under an inert atmosphere, at refrigerated temperatures (2-8°C), and protected from light and moisture. This document delves into the causality behind these recommendations, provides detailed handling protocols, and outlines methods for validating compound purity over time.

Chemical Profile of this compound

This compound is a versatile intermediate in organic synthesis, notably in the preparation of pharmaceutical compounds like glutaminase inhibitors[1][2]. Its reactivity is dictated by the interplay between the ketone and methyl ester functional groups, positioned in a β-relationship.

Structure:

This β-keto ester structure is the primary determinant of its chemical behavior and stability profile.

Physicochemical Properties:

| Property | Value | Source |

| Molecular Formula | C₇H₁₀O₃ | PubChem[3] |

| Molecular Weight | 142.15 g/mol | PubChem[3] |

| Appearance | Colorless to slightly yellow liquid | Cole-Parmer[4] |

| Boiling Point | 105 °C @ 25 hPa | MilliporeSigma[5] |

| Density | 1.145 g/cm³ @ 25 °C | MilliporeSigma[5] |

| Solubility | Slightly soluble in water; soluble in organic solvents. | ChemBK[6] |

Mechanisms of Degradation

The stability of this compound is not absolute. Several chemical pathways can lead to its degradation, compromising sample purity and experimental outcomes.

Hydrolysis

As with most esters, this compound is susceptible to hydrolysis, a reaction that can be catalyzed by both acids and bases. This process cleaves the methyl ester to yield 3-oxocyclopentanecarboxylic acid and methanol.

-

Acid-Catalyzed Hydrolysis: In the presence of acid (e.g., trace acidic impurities or environmental acids), the carbonyl oxygen of the ester is protonated, rendering the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by water.

-

Base-Catalyzed Hydrolysis (Saponification): This pathway is typically faster. A hydroxide ion directly attacks the electrophilic carbonyl carbon of the ester, leading to the formation of a tetrahedral intermediate which then collapses to form the carboxylate salt and methanol.

The resulting β-keto acid is itself unstable and can readily undergo decarboxylation upon gentle heating, yielding cyclopentanone[7][8]. This represents a significant degradation pathway that fundamentally alters the molecule.

Keto-Enol Tautomerism

A key feature of β-keto esters is their ability to exist as a mixture of keto and enol tautomers. The α-proton (on the carbon between the two carbonyl groups) is acidic and can be removed to form an enolate, which can then be protonated on the oxygen to form the enol.

This equilibrium is crucial for two reasons:

-

Reactivity: The enol form has a nucleophilic C=C double bond, making the molecule susceptible to reactions not typical of the keto form, such as oxidation.

-

Degradation: The formation of the enolate under basic conditions can facilitate side reactions if reactive species are present.

The diagram below illustrates the primary degradation pathways originating from the core structure.

Recommended Storage and Handling Protocols

To mitigate the degradation pathways described above, a multi-faceted approach to storage and handling is required. The primary goals are to minimize exposure to water, oxygen, light, and incompatible materials.

Optimal Storage Conditions

Adherence to these conditions is paramount for maximizing the shelf-life and preserving the integrity of the compound.

| Parameter | Recommendation | Rationale |

| Temperature | 2–8°C (Refrigerated) | Slows down the rate of all potential degradation reactions, including hydrolysis and thermal decomposition.[6] |

| Atmosphere | Inert Gas (Argon or Nitrogen) | Displaces atmospheric oxygen, preventing oxidation of the enol tautomer or other sensitive sites. Displaces moisture, minimizing hydrolysis. |

| Container | Tightly sealed, amber glass vial/bottle | Prevents ingress of moisture and air.[9][10] Amber glass protects the compound from potential photodegradation. |

| Moisture | Store in a dry, desiccated environment | Minimizes the risk of water-mediated hydrolysis of the ester functional group.[11] |

| Incompatibles | Strong oxidizing agents, strong bases, strong acids | These substances can directly catalyze or participate in rapid degradation of the compound.[4][12] |

Step-by-Step Handling Protocol

-

Equilibration: Before opening, allow the sealed container to warm to room temperature for at least 60 minutes[10]. This prevents condensation of atmospheric moisture onto the cold compound.

-

Inert Atmosphere Operations: If possible, perform all transfers inside a glove box or under a gentle stream of an inert gas like argon or nitrogen.

-

Dispensing: Use clean, dry syringes or pipettes for liquid transfer. Do not introduce any moisture.

-

Resealing: After dispensing, flush the headspace of the container with inert gas before tightly resealing.

-